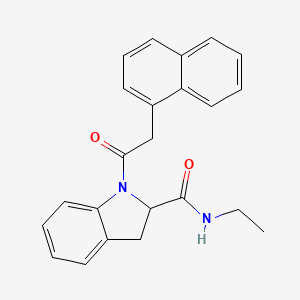

N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide” is a versatile chemical compound used in diverse scientific research for its unique properties. Its applications range from drug discovery to material science. It is an organic compound that contains an indole nucleus, which is found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, often involves direct acylation reactions . For example, 2-amino-2-(naphthalen-1-yl)acetonitrile can be acylated to produce N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid ring and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

Indole derivatives, including “this compound”, are known to undergo various chemical reactions. For instance, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the development of methods for synthesizing indole derivatives, which include compounds structurally related to N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide. For instance, a study demonstrated the use of Me2AlCl for the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, offering a pathway to synthesize ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides (Nemoto et al., 2016). Another study focused on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting methods for creating complex structures that could be relevant for synthesizing similar compounds (Aleksandrov & El’chaninov, 2017).

Applications in Sensing and Material Science

The compound has potential applications in the development of fluorescent chemosensors. An ab initio molecular orbital study of N-ethyl-1-naphthalenecarboxamide, a compound with structural similarities, was conducted to investigate its complexing behavior with metal ions, suggesting its utility in designing fluorescent chemosensors for metal ion detection (Kawakami et al., 2002).

Biological Activities and Potential Drug Development

There is ongoing research into the biological activities of compounds structurally related to this compound. For example, the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and other derivatives containing the naproxenoyl moiety have shown potential anti-inflammatory properties, suggesting a possible area for developing new therapeutic agents (Thabet et al., 2011).

Analytical Chemistry and Forensic Science

Compounds with naphthalene components have been identified as adulterants in illegal products, underscoring the importance of developing analytical methods for their detection and quantification in forensic science. A study highlighted the identification and quantitation of two benzoylindoles and three cannabimimetic naphthoylindoles in illegal products, demonstrating the relevance of these compounds in legal and forensic contexts (Nakajima et al., 2011).

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide”, being an indole derivative, could be a subject of future research in drug discovery and other scientific fields.

Properties

IUPAC Name |

N-ethyl-1-(2-naphthalen-1-ylacetyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-24-23(27)21-14-18-9-4-6-13-20(18)25(21)22(26)15-17-11-7-10-16-8-3-5-12-19(16)17/h3-13,21H,2,14-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRURWTYTXYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)

![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide](/img/structure/B2598283.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2598286.png)

![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2598288.png)